2-(1-Hydroxycyclobutyl)acetonitrile
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Overview
Description
2-(1-Hydroxycyclobutyl)acetonitrile is an organic compound with the molecular formula C6H9NO It features a cyclobutane ring with a hydroxyl group and a nitrile group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclobutyl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with cyanide sources in the presence of a base to form the nitrile group. The hydroxyl group can be introduced through subsequent hydrolysis or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclobutyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
2-(1-Hydroxycyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclobutyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxycyclopropyl)acetonitrile
- 2-(1-Hydroxycyclopentyl)acetonitrile
- 2-(1-Hydroxycyclohexyl)acetonitrile
Uniqueness
2-(1-Hydroxycyclobutyl)acetonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs with three, five, or six-membered rings
Biological Activity
2-(1-Hydroxycyclobutyl)acetonitrile is an organic compound that has garnered attention for its potential biological activities and interactions with biomolecules. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C6H9NO
- CAS Number : 1289648-06-1
- Molecular Weight : 111.14 g/mol
The structure includes a cyclobutane ring with both a hydroxyl group and a nitrile group, which contribute to its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization : Reaction of cyclobutanone with cyanide sources in the presence of a base.
- Hydroxyl Group Introduction : Achieved through hydrolysis or reduction reactions.
Industrial production often utilizes optimized conditions to maximize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in:
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in various metabolic pathways.
- Cellular Modulation : May influence cellular signaling pathways, affecting cell proliferation and apoptosis .
Case Studies and Research Findings
-
Cytotoxicity Studies :
- In vitro experiments have demonstrated that compounds similar to this compound can modulate cytotoxic effects in various cell lines. For instance, extracts containing acetonitrile derivatives showed protective effects against chemotherapeutic agents like doxorubicin and cisplatin in renal (HEK293) and neuronal (SHSY5Y) cell lines .
- A study indicated that the presence of certain acetonitrile derivatives could enhance cell survival rates significantly when co-treated with chemotherapeutics, suggesting a potential role in cancer therapy .
-
Comparative Analysis :
- When compared to similar compounds such as 2-(1-Hydroxycyclopropyl)acetonitrile, the unique four-membered cyclobutane ring structure of this compound imparts distinct steric and electronic properties, which may influence its biological activity differently from its analogs.
Data Table: Biological Activity Comparison
Compound | Cell Line | Cytotoxicity Effect | Protective Effect |
---|---|---|---|
This compound | HEK293 | Moderate | Significant |
Similar Compound A | SHSY5Y | High | Moderate |
Similar Compound B | Osteoblasts | Low | High |
Properties
IUPAC Name |
2-(1-hydroxycyclobutyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5-4-6(8)2-1-3-6/h8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUOXDXKHXMBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289648-06-1 |
Source
|
Record name | 2-(1-hydroxycyclobutyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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